3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These derivatives are known for their unique three-dimensional structure, which imparts distinct physicochemical properties. The compound is of interest in various fields, including medicinal chemistry, due to its potential as a bioisostere for phenyl rings and other aromatic systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale photochemical reactions, such as the addition of propellane to diacetyl, followed by haloform reactions to produce the desired bicyclo[1.1.1]pentane derivatives . These methods are efficient and can be scaled up to produce significant quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to fit into specific binding sites on target proteins, modulating their activity. This can lead to various biological effects, depending on the target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclo[1.1.1]pentane derivatives, such as:
- Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid
- Bicyclo[1.1.1]pentane-1-amine
- Bicyclo[1.1.1]pentane-1,3-diol
Uniqueness
3-(2-Chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring. This combination of substituents can impart distinct electronic and steric properties, making the compound particularly useful in specific applications .
Properties
IUPAC Name |
3-(2-chloro-5-fluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFN/c12-9-2-1-7(13)3-8(9)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFQZUNEZYZNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C=CC(=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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